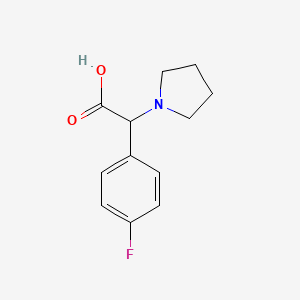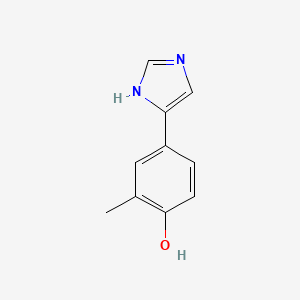![molecular formula C18H22FN3O2 B12109231 [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach includes the reductive cyclization of 2-azidobenzaldehydes with amines . These reactions are often carried out under specific conditions, such as in the presence of oxygen as the terminal oxidant and using solvents like DMSO.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other proteins and receptors, modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
Compared to similar compounds, [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone stands out due to its unique combination of the indazole and piperidine rings, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H22FN3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C18H22FN3O2/c19-14-1-2-15-16(11-14)20-21-17(15)12-3-7-22(8-4-12)18(23)13-5-9-24-10-6-13/h1-2,11-13H,3-10H2,(H,20,21) |
Clave InChI |
VIQSIUCILUCKNL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=C3C=CC(=CC3=NN2)F)C(=O)C4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)


